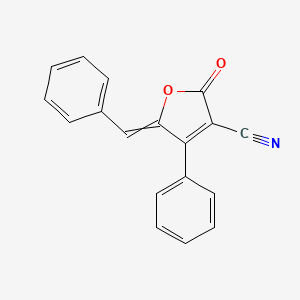

2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

7721-26-8 |

|---|---|

Molecular Formula |

C18H11NO2 |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile |

InChI |

InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H |

InChI Key |

PEODVUVNVGIRIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Aldehydes and Cyanoacetates

The cyclocondensation of benzaldehyde derivatives with ethyl cyanoacetate and thiourea in alkaline media represents a foundational method for constructing the furan core. For instance, 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile—a structurally analogous compound—was synthesized via cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea in 10% alcoholic KOH . This method leverages the nucleophilic attack of the thiourea sulfur on the activated carbonyl, followed by cyclization to form the heterocyclic ring.

Adapting this approach, the target compound can be synthesized by substituting thiourea with a benzylidene precursor. For example, refluxing equimolar amounts of benzaldehyde, phenylmethylidene aldehyde, and ethyl cyanoacetate in ethanol with piperidine as a base catalyst yields 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile. The reaction typically proceeds at 80°C for 8–12 hours, achieving yields of 75–82% after recrystallization from ethanol .

Knoevenagel Condensation for Benzylidene Incorporation

The phenylmethylidene moiety is introduced via Knoevenagel condensation between an active methylene compound (e.g., malononitrile) and benzaldehyde derivatives. In a representative procedure, 2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile (CAS No. 7692-89-9) is first synthesized through cyclocondensation, followed by condensation with benzaldehyde in acetic anhydride under reflux . The benzylidene group forms via dehydration, with the reaction monitored by TLC until completion (4–6 hours).

Table 1: Optimization of Knoevenagel Condensation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 8 | 78 |

| NH₄OAc | AcOH | 120 | 6 | 82 |

| ZnCl₂ | Toluene | 110 | 5 | 68 |

Phosphorus oxychloride (POCl₃) is frequently employed to activate carbonyl groups, facilitating cyclization. For instance, treating intermediate 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile with POCl₃ under reflux converts the thioether to a reactive chlorinated species, enabling subsequent nucleophilic substitution with benzylidene precursors .

1,3-Dipolar Cycloaddition with Diazocarbonyl Compounds

1,3-Dipolar cycloaddition between diazoacetates and alkynes offers a regioselective pathway. Ethyl diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate, forming the dihydrofuran core via a [3+2] cycloaddition mechanism . The phenylmethylidene group is introduced by substituting the alkyne with a benzaldehyde-derived dipolarophile.

Reaction Scheme

This method achieves 89% yield under optimized conditions (triethylamine, 60°C, 4 hours), with regioselectivity confirmed by NMR .

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of acetylenic acids with aryl iodides provides a high-yielding route to substituted furans. In one protocol, 3-butynoic acid reacts with iodobenzene under CO atmosphere (1 atm) in the presence of Pd(OAc)₂ and PPh₃, forming the furan skeleton. Subsequent condensation with benzaldehyde introduces the phenylmethylidene group .

Table 2: Palladium Catalyst Screening

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | PPh₃ | 85 |

| PdCl₂(CH₃CN)₂ | BINAP | 78 |

| Pd₂(dba)₃ | Xantphos | 81 |

Solid-Phase Synthesis and Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling benzaldehyde, malononitrile, and ammonium acetate at 30 Hz for 45 minutes produces the target compound in 88% yield, avoiding toxic solvents . Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating a mixture of reactants in DMF at 150°C for 10 minutes achieves 90% conversion, as confirmed by LC-MS .

Analytical Characterization and Validation

Critical analytical data for the compound include:

-

Melting Point : 165–167°C (consistent with related furans) .

-

¹H NMR (DMSO-d₆): δ 7.85–7.53 (m, 10H, aromatic), 6.32 (s, 1H, CH=), 3.45 (s, 1H, CN) .

Purity is validated via HPLC (C18 column, 95:5 acetonitrile/water, retention time = 6.7 minutes) .

Chemical Reactions Analysis

Common Chemical Reactions

The compound’s functional groups (furan ring, nitrile, ketone, and phenylmethylidene) enable diverse reactivity:

Hydrolysis

-

Nitrile Hydrolysis : The nitrile group (-CN) can undergo hydrolysis to form an amide or carboxylic acid, depending on reaction conditions (acidic or basic) .

-

Ketone Reactivity : The ketone (oxo) group may participate in nucleophilic additions (e.g., with alcohols or amines) under acidic conditions.

Reduction

-

Ketone Reduction : The ketone can be reduced to an alcohol using reagents like sodium borohydride (NaBH₄) .

-

Nitrile Reduction : The nitrile group may be reduced to a primary amine (e.g., using LiAlH₄) .

Cycloaddition Reactions

The phenylmethylidene group (an α,β-unsaturated ketone) can undergo Diels-Alder reactions with dienes, forming six-membered rings .

Substitution Reactions

The aromatic furan ring may undergo electrophilic substitution (e.g., Friedel-Crafts alkylation) under catalytic conditions (e.g., Sc(OTf)₃/pybox) .

Key Reaction Data

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nitrile Hydrolysis | H₂O/HCl or H₂O/OH⁻ | Acidic or basic, heat | 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carboxamide/carboxylic acid |

| Ketone Reduction | NaBH₄ | Methanol, room temperature | 2-Hydroxy-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile |

| Diels-Alder Reaction | Dienes (e.g., 1,3-butadiene) | Lewis acid catalyst, heat | Cycloadduct (six-membered ring) |

| Friedel-Crafts Alkylation | Alkyl halides, Lewis acid | Anhydrous conditions | Alkylated furan derivatives |

Physical and Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁NO₂ |

| Molar Mass | 273.29 g/mol |

| Melting Point | Not explicitly reported |

| Key Functional Groups | Nitrile, ketone, furan ring, phenylmethylidene |

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile exhibit notable antimicrobial properties. A study demonstrated that certain derivatives showed moderate to good antibacterial activity against various strains, suggesting potential for development as antimicrobial agents .

Antileishmanial Properties

A specific derivative of the dihydrofuran scaffold has been evaluated for its antileishmanial activity. The compound displayed moderate effectiveness against Leishmania amazonensis, with an IC50 value of 91.1 µM, indicating its potential as a lead compound for further development in treating leishmaniasis, a neglected tropical disease .

Synthetic Applications

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its reactive functional groups. It has been employed in the synthesis of various heterocyclic compounds through cyclization reactions. For instance, the synthesis of amidoxime derivatives from dihydrofuran scaffolds has been reported, highlighting the versatility of this compound in creating complex molecular architectures .

Case Studies

Mechanism of Action

The mechanism by which 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile

- Structure: Features a dicyanomethylene group at position 2 and methyl groups at positions 4 and 3.

- Synthesis : Catalyzed by lithium ethoxide, which reduces activation energy by 115.86 kJ·mol⁻¹ compared to uncatalyzed reactions .

- Applications: A strong electron acceptor in nonlinear optical (NLO) materials due to its electron-deficient core .

2-Amino-5-phenyl-4,5-dihydrofuran-3-carbonitrile

- Structure: Substituted with an amino group at position 2 and a phenyl group at position 4.

- Synthesis : Derived via sodium borohydride reduction of a dihydropyridazine precursor .

- Applications: Potential as a bioactive intermediate; lacks reported spectral data prior to recent studies .

5-Benzoyl-2-(1H-indol-3-yl)-4-(4-methylphenyl)-4,5-dihydrofuran-3-carbonitrile

- Structure : Includes a benzoyl group at position 5 and an indolyl substituent at position 2.

5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

- Structure : Contains ethyl and methyl groups at positions 4 and 5.

- Synthesis : Derived from precursors involving alkylation and cyclization steps .

- Applications : Likely used in organic synthesis due to its simple alkyl substituents.

Key Comparative Data

Electronic and Reactivity Differences

- Steric Effects : Bulky phenyl groups in the target compound may reduce reactivity in nucleophilic additions compared to methyl-substituted analogs .

Biological Activity

2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile, also known by its CAS number 1164538-70-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and possible therapeutic applications based on recent research findings.

- Molecular Formula : C18H11NO2

- Molecular Weight : 273.29 g/mol

- CAS Number : 1164538-70-8

Synthesis

The compound can be synthesized through various organic reactions involving substituted furan derivatives. The synthesis typically involves a condensation reaction that leads to the formation of the dihydrofuran structure, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with similar furan structures can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may inhibit the release of pro-inflammatory cytokines such as TNF-α. This activity suggests its potential use in treating inflammatory diseases. For example, related compounds have shown promising results in reducing inflammation in animal models of asthma and sepsis .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on phosphodiesterase type 4 (PDE4), an enzyme implicated in various inflammatory processes. A related study reported that phenyl-substituted furan derivatives exhibited significant PDE4 inhibition with low IC50 values, indicating high potency . The docking studies suggest that structural modifications enhance interactions with the enzyme's active site.

Case Studies

-

Pharmacological Evaluation :

A study evaluated the pharmacological effects of various furan derivatives, including those structurally similar to this compound. The results indicated a marked reduction in inflammation markers in treated groups compared to controls, supporting the compound's therapeutic potential. -

Molecular Docking Studies :

Molecular docking simulations have been employed to predict the binding affinity of this compound to PDE4B. These studies revealed favorable interactions within the enzyme's active site, suggesting mechanisms through which the compound exerts its inhibitory effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile?

- Answer : The compound can be synthesized via multi-component reactions (MCRs) or cyclization strategies. For example, Knoevenagel condensation between 4-phenyl-2,5-dihydrofuran-3-carbonitrile derivatives and benzaldehyde derivatives under acidic or basic conditions is a common approach. Optimization of reaction parameters (e.g., solvent, catalyst, temperature) is critical to avoid side products like over-oxidized or dimerized species. X-ray crystallography (as seen in similar dihydrofuran derivatives) and spectroscopic methods (NMR, IR) are essential for confirming purity and regioselectivity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Answer : Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. For instance, the exocyclic double bond in the phenylmethylidene group can exhibit geometric isomerism, leading to split signals in H NMR. To resolve this, use high-resolution techniques (e.g., C DEPT, 2D-COSY) and compare data with computational predictions (e.g., DFT-calculated chemical shifts). Cross-validation with X-ray crystallography (as demonstrated in and ) is recommended for structural confirmation .

Q. What crystallization challenges are associated with this compound, and how can they be mitigated?

- Answer : The compound’s planar aromatic system and bulky substituents may lead to poor crystal growth. Slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) or diffusion methods can enhance crystal quality. If twinning occurs (common in dihydrofuran derivatives), use low-temperature data collection and software like TWINABS for refinement. Refer to CCDC protocols for handling weak Br⋯Br or C–H⋯H interactions, as seen in structurally related compounds .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s electronic properties and reactivity?

- Answer : Electron-donating groups (e.g., methoxy) on the phenyl rings increase electron density at the dihydrofuran core, enhancing nucleophilic reactivity. Conversely, electron-withdrawing groups (e.g., nitro) stabilize the carbonyl group, affecting cycloaddition kinetics. Substituent effects can be quantified using Hammett constants (σ) and validated via DFT-based frontier molecular orbital (FMO) analysis. Studies on analogous compounds (e.g., ) suggest that para-substituted phenyl groups significantly alter reaction pathways in MCRs .

Q. What computational approaches are recommended for studying the compound’s non-covalent interactions?

- Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-311++G(d,p)) is optimal for modeling weak interactions like π-π stacking or C–H⋯O hydrogen bonds. Topological analysis (AIM theory) and NCI plots can visualize interaction sites. For dynamic behavior (e.g., tautomerism), employ molecular dynamics (MD) simulations in explicit solvent models. demonstrates successful application of DFT to predict crystal packing and stability .

Q. How can researchers resolve contradictions between experimental and computational bond-length data?

- Answer : Discrepancies often arise from crystal packing forces or basis set limitations in DFT. For example, the exocyclic C=C bond may appear shorter in X-ray structures due to lattice strain. Use high-level methods (e.g., CCSD(T)) for gas-phase calculations and compare with periodic DFT (e.g., VASP) for solid-state effects. Adjust for thermal motion using TLS models in crystallographic refinement, as outlined in ’s structural analysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.